5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
Synthesis Analysis
The synthesis of similar compounds involves modifying the central 2-aminothiazole core to obtain simpler molecules with more suitable drug-like properties .
Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
The yield of similar compounds was 0.391g, 79%, beige solid, mp 193–195 °C; 1 H-NMR (400 MHz, DMSO) δ 11.64 (s, 1H), 8.45 (s, 1H), 8.21 (d, J = 2.1 Hz, 1H), 8.03 (dd, J = 8.4, 2.0 Hz, 1H), 7.91–7.82 (m, 2H), 7.62 (d, J = 8.5 Hz, 1H), 7.54 (d, J = 3.2 Hz, 1H), 6.66 (d, J = 3.2 Hz, 1H); 13 C-NMR (101 MHz, DMSO) δ 178.05, 167.05, 139.17, 134.86, 132.79, 132.32, 129.32, 128.49, 127.74, 122.09, 121.25, 114.51, 113.17, 103.41; MS (ESI +): m / z [M + H] + .
Physical And Chemical Properties Analysis
The molecular formula of the compound is C15H17Cl2N3O2 . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and found to possess good to moderate activities against various microorganisms. This suggests potential applications of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antimalarial Effects
Compounds related to the structure of "5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" have been explored for their antimalarial properties. Research into 2‐(3,4‐dichloroanilino) derivatives has shown potential antimalarial effects, highlighting the possible use of such compounds in antimalarial drug development (Werbel et al., 1973).
Photophysical and Nonlinear Optical Behavior
Derivatives of the compound have been studied for their photophysical properties and nonlinear optical behavior, indicating potential applications in materials science and optical technologies. Such studies involve the synthesis and characterization of novel compounds and evaluating their optical limiting behavior and other photophysical properties (Murthy et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to target mitogen-activated protein kinase 10 .
Biochemical Pathways
Similar compounds have been found to act as neuroprotectants and prevent neuronal cell death induced by the pi3-kinase pathway .
Result of Action
Similar compounds have been found to act as neuroprotectants and prevent neuronal cell death .
Future Directions
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4OS/c1-10-5-7-23(8-6-10)15(12-3-4-13(19)14(20)9-12)16-17(25)24-18(26-16)21-11(2)22-24/h3-4,9-10,15,25H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADZDUKJEDHMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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